molecular formula C16H18N4O3 B2909282 3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034438-68-9

3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2909282
CAS No.: 2034438-68-9
M. Wt: 314.345
InChI Key: XAEQOCVFFRTDGV-UHFFFAOYSA-N
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Description

3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a compound that integrates various functional groups, highlighting its versatility and potential utility across diverse fields of scientific research

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process. The initial step involves the formation of the 6-methylpyridazin-3-yl group through a series of chemical reactions. This is then linked to piperidine-1-carbonyl and further reacted with pyridin-2(1H)-one under controlled conditions such as specific temperatures, solvents, and catalysts.

  • Industrial Production Methods: : Scaling up to industrial production often requires optimization of reaction conditions to ensure cost-effectiveness, yield maximization, and purity. This may involve the use of high-throughput techniques and continuous flow reactors.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions could involve specific temperatures, pressures, and the presence of catalysts.

  • Major Products: : The primary products formed from these reactions depend on the reactants and conditions but typically involve modifications of the functional groups present on the compound.

Scientific Research Applications

This compound has diverse applications across several fields:

  • Chemistry: : It can act as an intermediate in the synthesis of more complex molecules.

  • Biology: : It is studied for its potential biological activity, including interactions with proteins and enzymes.

  • Medicine: : Investigated for therapeutic potential, particularly in targeting specific biological pathways and diseases.

  • Industry: : Used in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, resulting in specific physiological or pharmacological outcomes.

Comparison with Similar Compounds

  • Comparison: : Compared to compounds like 6-methylpyridazin, pyridin-2(1H)-one, and piperidine derivatives, 3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is unique in its structural complexity and functional group diversity. This uniqueness makes it suitable for various specialized applications.

  • List of Similar Compounds

    • 6-Methylpyridazin

    • Pyridin-2(1H)-one

    • Piperidine derivatives

This compound represents a significant area of study due to its multifaceted chemical properties and wide-ranging applications in scientific research.

Properties

IUPAC Name

3-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-6-7-14(19-18-11)23-12-4-3-9-20(10-12)16(22)13-5-2-8-17-15(13)21/h2,5-8,12H,3-4,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEQOCVFFRTDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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